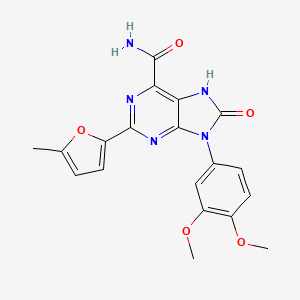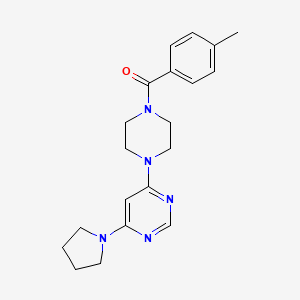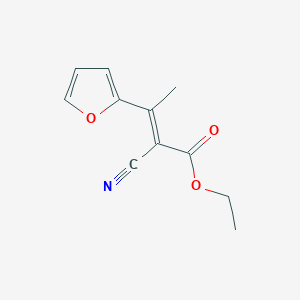
1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a complex organic compound that can be recognized by its unique structure combining elements from pyrimidine, piperidine, and triazole rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves multi-step reactions beginning with the formation of the pyrimidine and triazole rings, followed by their linkage to the piperidine ring via appropriate chemical intermediates.
Synthesis of 5,6-dimethylpyrimidine-4-ol: : This can be achieved through the cyclization of appropriate precursors in the presence of strong acids or bases.
Attachment of the Pyrimidine Ring to Piperidine: : The 5,6-dimethylpyrimidine-4-ol is then converted to its methoxy derivative and subsequently reacted with 1-(chloromethyl)piperidine under basic conditions to form the piperidine-pyrimidine moiety.
Formation of the Triazole Ring: : 1H-1,2,4-triazole is prepared from hydrazine and appropriate nitriles or amidines.
Final Coupling Reaction: : The triazole is linked to the piperidine-pyrimidine derivative using alkylation reactions.
Industrial Production Methods: Industrial-scale production may involve optimizing these reactions for higher yields and purity, often using catalysis and advanced separation techniques.
化学反応の分析
Types of Reactions it Undergoes: 1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can participate in various chemical reactions including:
Oxidation: : Conversion of functional groups to their oxidized states.
Reduction: : Hydrogenation or other reduction processes.
Substitution: : Nucleophilic or electrophilic substitution on the piperidine, pyrimidine, or triazole rings.
Common Reagents and Conditions:
Oxidation: : Use of KMnO4 or CrO3.
Reduction: : Use of LiAlH4 or NaBH4.
Substitution: : Reagents like alkyl halides or organometallic reagents.
Major Products: Depending on the reaction conditions, products may include modified derivatives with altered functional groups.
科学的研究の応用
1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has been explored for various applications:
Chemistry: : As an intermediate in organic synthesis.
Biology: : Studied for its potential as a biochemical probe.
Medicine: : Investigated for therapeutic potential due to its biological activity.
Industry: : Potential use as a catalyst or in material science.
作用機序
Similar Compounds and Uniqueness: This compound can be compared to other molecules with pyrimidine, piperidine, or triazole rings.
1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one: distinguishes itself through its combination of these three moieties, influencing its properties and applications.
類似化合物との比較
1-(4-(2-(1H-1,2,4-triazol-1-yl)ethyl)piperidin-1-yl)-2-(pyrimidin-4-yloxy)ethanone
1-(4-(((3,5-dimethylpyridin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Each of these compounds, while similar, offers unique structural variations that can result in different chemical behaviors and applications.
特性
IUPAC Name |
1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-12-13(2)18-10-19-16(12)24-8-14-3-5-21(6-4-14)15(23)7-22-11-17-9-20-22/h9-11,14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJORFBAQMFOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CN3C=NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509315.png)



![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)
![5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2509325.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509328.png)
![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)




![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2509336.png)
